Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate
Overview
Description
Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a propenyloxycarbonyl group, and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminobenzoic acid and ethyl chloroformate.
Formation of Ethyl 3-aminobenzoate: The reaction between 3-aminobenzoic acid and ethyl chloroformate in the presence of a base such as triethylamine yields Ethyl 3-aminobenzoate.
Introduction of Propenyloxycarbonyl Group: The next step involves the reaction of Ethyl 3-aminobenzoate with propenyl chloroformate to introduce the propenyloxycarbonyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 3-aminobenzoate: Lacks the propenyloxycarbonyl group, making it less reactive in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Propyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate: Contains a propyl ester group, which can influence its physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-(prop-2-enoxycarbonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-8-18-13(16)14-11-7-5-6-10(9-11)12(15)17-4-2/h3,5-7,9H,1,4,8H2,2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBHIZWBGPKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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